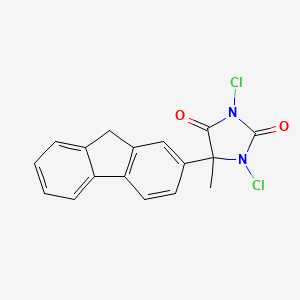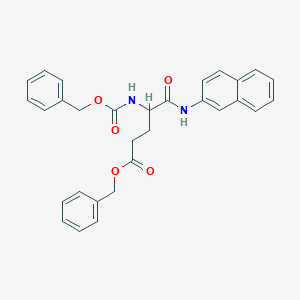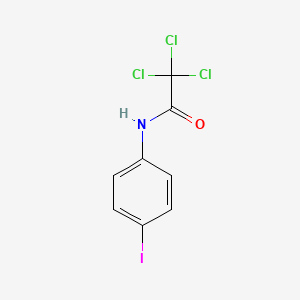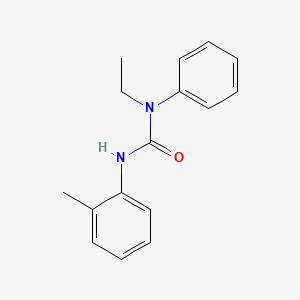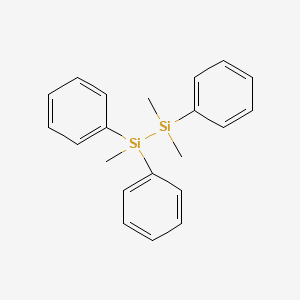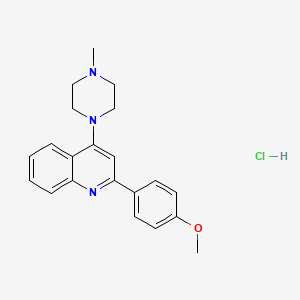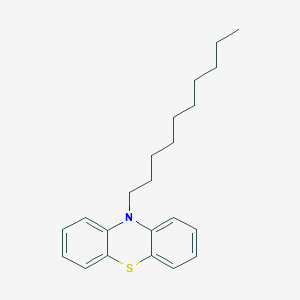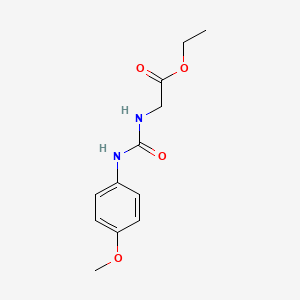![molecular formula C9H14O B11951271 6,6-Dimethylbicyclo[2.2.1]heptan-2-one CAS No. 38476-45-8](/img/structure/B11951271.png)
6,6-Dimethylbicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethylbicyclo[2.2.1]heptan-2-one, also known as camphor, is a bicyclic ketone with the molecular formula C9H14O. It is a white crystalline substance with a characteristic odor and is commonly found in essential oils of certain plants. This compound is widely used in various applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6,6-Dimethylbicyclo[2.2.1]heptan-2-one can be synthesized through several methods. One common synthetic route involves the oxidation of borneol or isoborneol using oxidizing agents such as chromic acid or sodium hypochlorite. The reaction typically occurs under mild conditions and yields camphor as the primary product.
Industrial Production Methods
In industrial settings, camphor is often produced through the distillation of turpentine oil, which contains significant amounts of pinene. The pinene is converted to camphene, which is then oxidized to produce camphor. This method is efficient and widely used in the commercial production of camphor.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: Camphor can be further oxidized to produce camphoric acid.
Reduction: Reduction of camphor using reducing agents like sodium borohydride yields borneol or isoborneol.
Substitution: Halogenation of camphor can produce halogenated derivatives, such as bromocamphor.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, sodium hypochlorite.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Bromine, chlorine.
Major Products
Camphoric Acid: Produced through oxidation.
Borneol/Isoborneol: Produced through reduction.
Halogenated Camphor: Produced through halogenation.
Aplicaciones Científicas De Investigación
6,6-Dimethylbicyclo[2.2.1]heptan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and insecticidal properties.
Medicine: Used in topical formulations for its analgesic and anti-inflammatory effects.
Industry: Employed in the production of fragrances, flavorings, and plasticizers.
Mecanismo De Acción
The mechanism of action of 6,6-Dimethylbicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets. In biological systems, camphor can modulate ion channels, such as TRPV1 and TRPM8, which are involved in pain and temperature sensation. This modulation leads to its analgesic and cooling effects. Additionally, camphor’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes.
Comparación Con Compuestos Similares
6,6-Dimethylbicyclo[2.2.1]heptan-2-one can be compared with other similar compounds, such as:
Borneol: A bicyclic alcohol that can be oxidized to camphor.
Isoborneol: An isomer of borneol with similar properties.
Camphene: A precursor in the industrial synthesis of camphor.
Pinene: A component of turpentine oil used in the production of camphor.
The uniqueness of this compound lies in its versatile chemical reactivity and wide range of applications in various fields.
Propiedades
Número CAS |
38476-45-8 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
6,6-dimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H14O/c1-9(2)5-6-3-7(9)8(10)4-6/h6-7H,3-5H2,1-2H3 |
Clave InChI |
FKHXZEXCJTWMDL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2CC1C(=O)C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


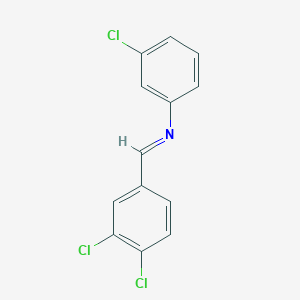
![4-[(4-Fluoroanilino)methyl]phenol](/img/structure/B11951204.png)
![Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]-](/img/structure/B11951207.png)
